4-Fluoro-3,5-dimethoxybenzaldehyde
Overview
Description
4-Fluoro-3,5-dimethoxybenzaldehyde is an aromatic aldehyde with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with an aldehyde functional group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-3,5-dimethoxybenzaldehyde are the components of the cellular antioxidation system of fungi . These include enzymes such as superoxide dismutases and glutathione reductase . These enzymes play a crucial role in maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
This compound acts by disrupting the cellular antioxidation system . It destabilizes the cellular redox homeostasis, leading to an increase in oxidative stress within the cell . This disruption can inhibit microbial growth .
Biochemical Pathways
The compound affects the oxidative stress-response pathway . By disrupting the antioxidation system, it alters the redox balance within the cell. This can lead to an increase in reactive oxygen species, which can cause damage to various cellular components, including proteins, lipids, and DNA .
Pharmacokinetics
Factors such as its molecular weight (18416 g/mol ), predicted density (1.201±0.06 g/cm3 ), and predicted boiling point (302.1±37.0 °C ) could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The result of the action of this compound is the inhibition of fungal growth . By disrupting the cellular antioxidation system and increasing oxidative stress, it can cause damage to the cell, inhibiting its growth and potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3,5-dimethoxybenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3,5-dimethoxytoluene with a suitable oxidizing agent to introduce the aldehyde group. The reaction conditions typically include the use of solvents such as dichloromethane or acetic acid, and oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3,5-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon.
Major Products:
Oxidation: 4-Fluoro-3,5-dimethoxybenzoic acid.
Reduction: 4-Fluoro-3,5-dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3,5-dimethoxybenzaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is employed in the production of specialty chemicals and as a building block for advanced materials.
Comparison with Similar Compounds
4-Fluoro-3,5-dimethylbenzaldehyde: Similar in structure but with methyl groups instead of methoxy groups.
3,5-Difluorobenzaldehyde: Contains two fluorine atoms instead of one.
4-Fluoro-3-methoxybenzaldehyde: Contains only one methoxy group.
Uniqueness: 4-Fluoro-3,5-dimethoxybenzaldehyde is unique due to the presence of both fluorine and two methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
4-fluoro-3,5-dimethoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZBAFJQVFOKAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)OC)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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